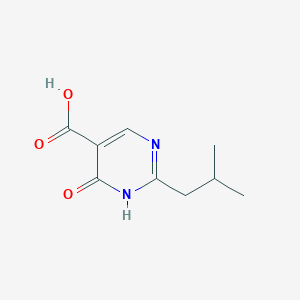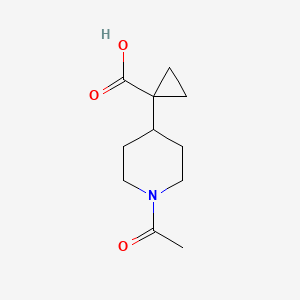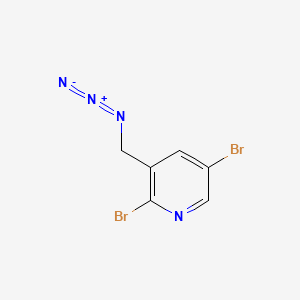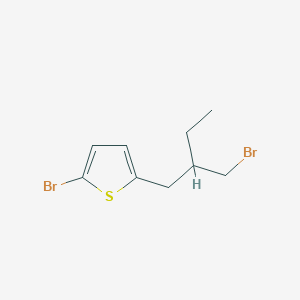
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a 1-ethyl-1h-1,2,4-triazol-5-yl)methyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyrazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine include other pyrazole and triazole derivatives, such as:
- 1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
- 4-Chloro-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
- 4-Iodo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the triazole moiety enhances its reactivity and potential for various applications .
Eigenschaften
Molekularformel |
C8H11BrN6 |
|---|---|
Molekulargewicht |
271.12 g/mol |
IUPAC-Name |
4-bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11BrN6/c1-2-15-7(11-5-12-15)4-14-3-6(9)8(10)13-14/h3,5H,2,4H2,1H3,(H2,10,13) |
InChI-Schlüssel |
YXQNVMDTDMKDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)












